molecular formula C14H21NO5S B1269521 tert-Butyl (mesitylsulfonyl)oxycarbamate CAS No. 36016-39-4

tert-Butyl (mesitylsulfonyl)oxycarbamate

Cat. No. B1269521
CAS RN: 36016-39-4
M. Wt: 315.39 g/mol
InChI Key: WVMDSNGINQNHLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate-related compounds often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in methanol-water mixtures, utilizing sodium benzenesulfinate and formic acid. This process yields sulfones that behave as N-(Boc)-protected nitrones, which upon reaction with organometallics, give N-(Boc)hydroxylamines. These chemical transformations highlight their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives showcases strong interactions between the sulfonyl group and the thiadiazole ring in related compounds, indicating a distorted arrangement around the sulfur atom (Pedregosa et al., 1996).

Chemical Reactions and Properties

This compound compounds engage in various chemical reactions, such as the asymmetric Mannich reaction, which is crucial for the synthesis of chiral amino carbonyl compounds. These reactions underscore the compound's versatility in facilitating the synthesis of complex organic molecules with high specificity and yield (Yang, Pan, & List, 2009).

Physical Properties Analysis

While specific studies detailing the physical properties of this compound were not found, related research on tert-butyl-based compounds suggests that the incorporation of the tert-butyl group can significantly influence the lipophilicity and metabolic stability of bioactive compounds. These findings provide insights into how tert-butyl derivatives, like this compound, may exhibit unique physical properties relevant to their potential applications (Westphal et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their reactivity towards carbon dioxide and the ability to undergo chemoselective transformations, highlight the compound's functional versatility. For example, the N-tert-butyldimethylsilyloxycarbonyl group, a related silyl carbamate, demonstrates significant reactivity with a variety of electrophiles, illustrating the potential chemical behaviors of this compound under various conditions (Sakaitani & Ohfune, 1990).

Scientific Research Applications

  • Synthesis of Thiadiazole Derivatives tert-Butyl (mesitylsulfonyl)oxycarbamate is used in the synthesis of thiadiazole derivatives, which are related to sulfonamides. These derivatives exhibit strong interactions between the sulfonyl group and the thiadiazole ring, indicating potential applications in chemical synthesis and pharmaceutical research (Pedregosa et al., 1996).

  • Physicochemical and Pharmacokinetic Studies The tert-butyl group, commonly found in medicinal chemistry, is studied for its impact on the physicochemical and pharmacokinetic properties of bioactive compounds. This research focuses on how tert-butyl groups influence factors like lipophilicity and metabolic stability in drug discovery (Westphal et al., 2015).

  • Building Blocks in Organic Synthesis tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are used as building blocks in organic synthesis. These compounds are synthesized from aldehydes and tert-butyl N-hydroxycarbamate, leading to the production of N-(Boc)hydroxylamines, highlighting their versatility in synthetic applications (Guinchard et al., 2005).

  • Catalytic Asymmetric Oxidation tert-Butyl disulfide undergoes catalytic asymmetric oxidation to produce tert-butyl tert-butanethiosulfinate. This process is used to synthesize chiral tert-butanesulfinyl compounds, demonstrating the role of tert-butyl groups in asymmetric synthesis and catalysis (Cogan et al., 1998).

  • Magnetic Studies and Complex Formation Compounds like 4-mesitylpyridine-2,6-diyl bis(tert-butyl nitroxide) have been studied for their magnetic properties. Such compounds can form complexes with diamagnetic ions, indicating their potential in magnetic studies and material sciences (Kawakami et al., 2016).

  • NMR Tag for High-Molecular-Weight Systems O-tert-Butyltyrosine is used as an NMR tag in protein research. Its tert-butyl group provides a distinct NMR signal, facilitating studies in high-molecular-weight systems and measurement of ligand binding affinities (Chen et al., 2015).

  • Photoredox-Catalyzed Cascades in Organic Chemistry tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate is used in photoredox-catalyzed amination processes. This demonstrates its utility in organic synthesis, particularly in the construction of complex organic molecules like 3-aminochromones (Wang et al., 2022).

  • In Organic Synthesis as a Versatile Reagent tert-Butyl nitrite (TBN), which shares structural similarities with this compound, is widely used in organic transformations. Its applications include nitrosation, oximation, oxidation, and other reactions, showcasing its versatility as a reagent in organic synthesis (Li & Jia, 2017).

Safety and Hazards

“tert-Butyl (mesitylsulfonyl)oxycarbamate” is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents .

Biochemical Analysis

Biochemical Properties

Tert-Butyl (mesitylsulfonyl)oxycarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly useful in the enantioselective aziridination of α,β-unsaturated aldehydes, where it acts as a reagent. This interaction involves the formation of aziridine rings, which are important intermediates in the synthesis of various biologically active compounds . The compound’s interaction with enzymes and proteins facilitates the formation of these rings, making it a valuable tool in organic synthesis.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects make this compound a compound of interest in biochemical research .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular processes. The compound’s ability to form stable complexes with biomolecules is key to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is hygroscopic and should be stored under inert atmosphere to maintain its stability . Over time, degradation products may form, which can alter the compound’s effectiveness in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed. Studies have shown that the compound’s impact on cellular function can be dose-dependent, with threshold effects observed at specific concentrations . It is important to carefully control the dosage to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence cellular processes and overall metabolic activity. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .

properties

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-9-7-10(2)12(11(3)8-9)21(17,18)20-15-13(16)19-14(4,5)6/h7-8H,1-6H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMDSNGINQNHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)ONC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189588
Record name 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate
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Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36016-39-4
Record name [(1,1-Dimethylethoxy)carbonyl]azanyl 2,4,6-trimethylbenzenesulfonate
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URL https://commonchemistry.cas.org/detail?cas_rn=36016-39-4
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Record name 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate
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Record name 1,1-dimethylethyl [[(2,4,6-trimethylphenyl)sulphonyl]oxy]carbamate
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Synthesis routes and methods I

Procedure details

A stirred solution of 25.0 grams (0.114 mole) of 2,4,6-trimethylbenzenesulfonyl chloride and 15.3 grams (0.114 mole) of 1,1-dimethylethyl N-hydroxycarbamate in 350 mL of diethyl ether was cooled in an ice-water bath, and 11.4 grams (0.114 mole) of triethylamine was added dropwise. Upon completion of the addition, the reaction mixture was allowed to warm to ambient temperature as it stirred for about 18 hours. The reaction mixture was then filtered, and the filtrate was concentrated under reduced pressure to a residue, which was slurried with toluene and petroleum ether. The resultant solid was collected by filtration, yielding 25.0 grams of 1,1-dimethylethyl N-(2,4,6-trimethylphenylsulfonyloxy)carbamate. The NMR spectrum was consistent with the proposed structure.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-mesitylene sulphonyl chloride (2.0 g, 9.14 mmol) in dry THF (50 mL), was added N-Boc-hydroxylamine (1.21 g, 9.14 mmol) and cooled to 0° C. under N2 atmosphere. The reaction mixture was stirred for 5 minutes. To this mixture triethylamine (1.1 g, 11 mmol) was added slowly over 10 minutes. The reaction mixture was stirred for 1 hour at 0° C. and upon completion, the solvent removed in vacuo. The residue was redissolved in dichloromethane (50 mL) and washed with water (2×50 mL), 10% aqueous NaHCO3 (50 mL) and dried over MgSO4. It was then concentrated under reduced pressure at room temperature to get the product as an off white solid; (2.1 g, 73%). TLC: pet ether/ethyl acetate (8/2) Rf-0.4. 1H NMR (DMSO-d6; 400 MHz): δ 11.16 (s, 1H), 7.12 (s, 2H), 2.49 (s, 6H), 2.28 (s, 3H), 1.23 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
pet ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2,4,6-trimethylbenzenesulfonyl chloride (5 g, 0.022 mol) was added to a solution of methyl tertiary-butyl ether (50 mL) under nitrogen atmosphere at 0° C., followed by the addition of tert-butyl hydroxycarbamate (3.04 g, 0.22 mol) at 0° C. Next, triethylamine (3.24 mL, 0.023 mol) was added drop wise to the reaction mixture, which was then it was allowed to stir for 2 h. The reaction product was filtered through sintered funnel and the filtrate was concentrated under vacuum up to ¾ volume. Hexane (50 mL) was added to the concentrated filtrate, which was then stirred for 20 min wherein a precipitate formed. The participate was collected by filtration and the solid dried to afford tert-butyl(mesitylsulfonyl)oxycarbamate. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 8.31 (s, 1H), 2.38 (s, 9H). MS (M+1): 316.3.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
3.24 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (30 g, 0.148 mol) and tert-butyl hydroxycarbamate (18 g, 0.148 mol) in ether (500 mL), was added Et3N (15 g, 0.148 mol) dropwise over 1 h. The reaction mixture was stirred at room temperature for 4 h, then filtered. The filtrate was then concentrated under reduced pressure. The product was purified by column to give tert-butyl mesitylsulfonyloxycarbamate as a white solid (31 g). MS (ESI): m/z 338 [M+Na]+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Mesitylenesulfonyl chloride (7.75 g, 35.4 mmol) and t-butyl N-hydroxycarbamate (4.72 g, 35.4 mmol) were dissolved in ether (150 mL). Triethylamine (4.88 mL, 35.4 mmol) was added dropwise with stirring at 0° C. The mixture was stirred at 0° C. for 1 h following the addition and the precipitate of triethylamine hydrochloride removed by filtration. The precipitate was washed twice with ether and the washings added to the filtrate. The ether was removed in vacuo and the residue was re-dissolved in the minimum volume of toluene. Petroleum ether 40-60 was added to precipitate N-t-Butoxycarbonyl-β-(mesitylsulfonyl)hydroxylamine as a white solid.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (mesitylsulfonyl)oxycarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (mesitylsulfonyl)oxycarbamate

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